![molecular formula C13H11BrN2O3 B5059753 N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide](/img/structure/B5059753.png)
N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide
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Description
Synthesis Analysis
The synthesis of furan derivatives, like N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide, can involve palladium-catalyzed cyclization reactions. An example is the synthesis of 2,5-diimino-furans through palladium-catalyzed cyclization of bromoacrylamides with isocyanides, which may serve as a precursor to related compounds (Jiang et al., 2014).
Molecular Structure Analysis
The crystal structure of furan derivatives can provide insight into their geometric and electronic structures, essential for understanding reactivity and properties. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with similarities in the furan core and bromine substitution, has been characterized, revealing insights into the orientation of furan and benzene rings and bond angles around the furan moiety (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Furan derivatives engage in various chemical reactions, including coupling reactions and cyclization. N,N'-Bisoxalamides, for example, have been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines, which could be relevant for modifying the furan moiety or introducing new substituents into the N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide structure (Bhunia et al., 2017).
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility and crystallinity, can be inferred from similar compounds. For instance, the synthesis and properties of poly(aniline-co-o-bromoaniline) copolymer, though more focused on polymeric materials, give insights into solubility and morphological characteristics that could be relevant for understanding the behavior of small molecule furan derivatives in various solvents and conditions (Mahudeswaran et al., 2016).
Chemical Properties Analysis
The reactivity and functional group transformations of furan derivatives are crucial for their application in synthesis and material science. The photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, including reactions leading to dehydrohalogenation and cyclization, highlight the potential chemical transformations that could be applied to N-(2-anilino-2-oxoethyl)-5-bromo-2-furamide or used to understand its reactivity under various conditions (Nishio et al., 2000).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-11-7-6-10(19-11)13(18)15-8-12(17)16-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESXYCUVLNPCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330608 |
Source
|
Record name | N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide | |
CAS RN |
832105-08-5 |
Source
|
Record name | N-(2-anilino-2-oxoethyl)-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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